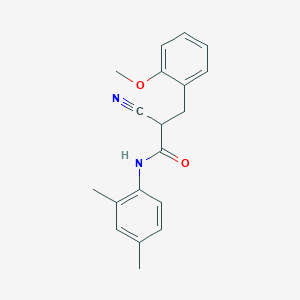

2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, dimethylphenyl, and methoxyphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 2,4-dimethylphenylamine with a suitable acylating agent to form an intermediate amide.

Addition of the cyano group: The intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

Coupling with methoxyphenyl group: Finally, the intermediate is coupled with 2-methoxyphenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with the cyano group converted to an amine.

Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide may exhibit anticancer properties. For instance, derivatives of cyano-containing compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target specific cancer cell lines, suggesting a pathway for further drug development.

1.2 Anti-inflammatory Properties

The compound's structural characteristics allow it to interact with biological targets associated with inflammation. In vitro studies have shown that analogs can modulate the synthesis of pro-inflammatory cytokines like IL-1β and TNFα, indicating potential as anti-inflammatory agents. These findings are crucial for developing treatments for chronic inflammatory diseases.

1.3 Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of cyano-amides have shown promise against various pathogens. The presence of the cyano group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains.

Biological Studies

2.1 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies help identify potential mechanisms of action and guide the design of more potent derivatives. For example, docking studies suggest strong interactions with enzymes involved in inflammatory pathways, supporting its therapeutic potential.

2.2 Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the phenyl rings or the cyano group can significantly influence biological activity, paving the way for targeted synthesis of more effective analogs.

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in advanced materials.

3.2 Photovoltaic Devices

Research has explored the use of cyano-containing compounds in organic photovoltaic devices due to their electronic properties. The ability of these compounds to act as electron acceptors can improve the efficiency of solar cells, contributing to renewable energy technologies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer properties | Cancer treatment | Demonstrated significant inhibition of cancer cell proliferation in vitro |

| Anti-inflammatory research | Chronic inflammation | Reduced levels of IL-1β and TNFα in treated macrophages |

| Molecular docking analysis | Drug design | Identified key binding interactions with inflammatory enzymes |

Mécanisme D'action

The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The dimethylphenyl and methoxyphenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyano-N-(2,4-dimethylphenyl)acetamide

- 3-cyano-N-(2,4-dimethylphenyl)propanamide

- 2-cyano-N-(2-methoxyphenyl)propanamide

Uniqueness

2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the presence of both dimethylphenyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

The compound 2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide , identified by its CAS number 1260986-10-4, is a member of the cyanoamide family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.38 g/mol

- Purity : Typically >90% in commercial preparations

The structural characteristics of this compound suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

Research has highlighted the potential of cyanoamide derivatives in cancer therapy. For example, a study demonstrated that certain analogs can induce apoptosis in cancer cells by activating intrinsic pathways and modulating oxidative stress levels . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have been reported to inhibit arginase activity, which is crucial for regulating nitric oxide production and has implications in various diseases including cancer and cardiovascular disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Induction of ROS has been observed in related compounds, leading to oxidative stress that can trigger apoptosis in target cells.

- Inhibition of Cellular Pathways : The compound may interfere with specific signaling pathways that regulate cell proliferation and survival.

- Interaction with Biological Macromolecules : Potential binding to proteins involved in metabolic processes could alter their function, leading to downstream effects on cell behavior.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various cyanoamide derivatives against pathogenic bacteria. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 50 µM against Gram-positive and Gram-negative bacteria. Notably, the activity was attributed to the ability to disrupt bacterial cell membranes .

Investigation into Anticancer Effects

In vitro studies focusing on the anticancer potential of related compounds revealed that treatment with these derivatives resulted in significant reductions in cell viability across several cancer cell lines. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analyses showing elevated Annexin V positivity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 25 | MCF-7 |

| This compound | TBD | TBD |

Propriétés

IUPAC Name |

2-cyano-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSANUTWREXBSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.